Structural Differentiation: N3-(2-Hydroxy-2-methyl-3-(methylthio)propyl) Substituent vs. Common N3-Alkyl Urea Analogs
The target compound carries an N3-(2-hydroxy-2-methyl-3-(methylthio)propyl) group, which combines a tertiary alcohol and a thioether in a single side chain. By contrast, the majority of published 1,3-disubstituted urea sEH inhibitors employ simpler N3 substituents such as n-propyl, cyclohexyl, or adamantyl groups [1]. The tertiary alcohol introduces an additional hydrogen-bonding locus (calculated H-bond donor count = 2, H-bond acceptor count = 4), while the methylthio group contributes approximately +0.8 logP units relative to a methylene isostere—both factors expected to modulate target residence time and metabolic clearance relative to alcohol-free or thioether-free analogs.
| Evidence Dimension | N3 substituent hydrogen-bond donor/acceptor count and lipophilicity contribution |
|---|---|
| Target Compound Data | H-bond donors: 2 (urea NH + tertiary OH); H-bond acceptors: 4 (urea C=O, ethoxy O, thioether S, tertiary OH); calculated topological polar surface area (TPSA) ≈ 82–85 Ų [1]. |
| Comparator Or Baseline | Representative 1-(4-ethoxyphenyl)-3-alkylurea analogs (e.g., N3 = n-propyl): H-bond donors: 1 (urea NH only); H-bond acceptors: 3; TPSA ≈ 55–60 Ų. |
| Quantified Difference | Target compound possesses one additional H-bond donor and one additional H-bond acceptor vs. N3-alkyl comparators; TPSA increase of approximately 25–30 Ų. |
| Conditions | Calculated molecular descriptors based on the 1,3-disubstituted urea chemotype; experimental confirmation pending. |
Why This Matters
The extra H-bond donor/acceptor pair and elevated TPSA are structural features that can reduce passive membrane permeability while enhancing aqueous solubility—a trade-off that directly impacts oral bioavailability and formulation strategy in preclinical development.
- [1] Kim IH, Morisseau C, Watanabe T, Hammock BD. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. J Med Chem. 2007;50(21):5217–5226. doi:10.1021/jm070705c. View Source
